4-tert-butyl-N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
This compound is a heterocyclic benzamide derivative incorporating a 1,2,3-triazole and 1,2,4-thiadiazole scaffold. Its structural complexity arises from the tert-butyl-substituted benzamide group and the 3-chloro-4-methoxyphenyl substituent on the triazole ring.
Properties
IUPAC Name |
4-tert-butyl-N-[3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O2S/c1-13-19(27-29-30(13)16-10-11-18(32-5)17(24)12-16)20-25-22(33-28-20)26-21(31)14-6-8-15(9-7-14)23(2,3)4/h6-12H,1-5H3,(H,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPGCQNVWXEEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Triazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Thiadiazole group : Often associated with anti-inflammatory and analgesic effects.
- Benzamide core : Common in many pharmaceuticals, contributing to the compound's bioactivity.
Molecular Formula
The molecular formula is C₁₈H₁₈ClN₃O₂S, indicating a complex structure with potential interactions within biological systems.
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.
Anticancer Potential
The triazole group is also linked to anticancer activity. Studies suggest that compounds with this moiety can inhibit cell proliferation in cancer cell lines by inducing apoptosis. For example, derivatives of triazoles have been shown to inhibit the growth of human breast cancer cells (MCF-7) with IC50 values in the micromolar range . The presence of the thiadiazole group may enhance this effect by modulating signaling pathways involved in tumor growth.
Anti-inflammatory Effects
Compounds similar to 4-tert-butyl-N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide have demonstrated anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole group may act as an inhibitor for enzymes involved in DNA synthesis and repair.
- Cell Signaling Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole-containing compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. Results indicated that modifications on the triazole ring significantly enhanced antibacterial potency .
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that compounds with a similar structure exhibited IC50 values ranging from 10 to 30 µM, suggesting promising anticancer activity .
Study 3: Anti-inflammatory Properties
Research highlighted that derivatives containing thiadiazole groups showed significant inhibition of TNF-alpha production in macrophage models, indicating potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
A closely related analog, 4-tert-butyl-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS 931723-31-8), replaces the 3-chloro-4-methoxyphenyl group with a 4-fluoro-2-methylphenyl moiety. Key differences include:
- Electron-withdrawing vs.
- Molecular weight : The target compound (C₂₄H₂₄ClN₆O₂S, estimated MW: 514.0 g/mol) has a higher molecular weight than the fluorinated analog (C₂₃H₂₃FN₆OS, MW: 450.5 g/mol), which may influence solubility and bioavailability .
Core Heterocycle Modifications
Another analogous compound, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (Acta Cryst. E65, o2057), replaces the thiadiazole core with a thiazole ring. Key distinctions:
- Thiadiazole vs. thiazole : The 1,2,4-thiadiazole in the target compound introduces an additional nitrogen atom and sulfur, enhancing hydrogen-bonding capacity and metabolic stability compared to thiazole derivatives .
- Biological activity: Thiadiazoles are known for broader antimicrobial activity, whereas thiazoles are often associated with anticancer properties .
Crystallographic and Structural Insights
Structural refinement tools like SHELXL and SHELXTL are critical for resolving such complex heterocycles. For example:
- Bond lengths and angles : The triazole-thiadiazole junction in the target compound likely exhibits bond lengths of ~1.30–1.40 Å for N–N and C–S bonds, consistent with similar structures refined using SHELXL .
- Planarity : The conjugated triazole-thiadiazole system is expected to adopt a near-planar conformation, optimizing π-π stacking interactions in protein binding pockets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The chloro-methoxy substituent in the target compound may enhance selectivity for kinase targets due to increased hydrophobic interactions, as seen in analogous triazole-thiadiazole hybrids .
- Synthetic Challenges : Introducing tert-butyl groups improves metabolic stability but may reduce aqueous solubility, necessitating formulation optimizations .
- Crystallographic Reliability : Structural data for such compounds often rely on SHELX-based refinement, ensuring high precision in bond parameter calculations .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is typically constructed via a CuAAC reaction between an alkyne and an azide. For this compound:
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Azide component : 3-Chloro-4-methoxyaniline is diazotized and converted to the azide using sodium nitrite and NaN₃.
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Alkyne component : Propargyl bromide reacts with methylamine to form 5-methyl-1H-1,2,3-triazole-4-carbaldehyde.
Reaction conditions :
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Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate.
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Solvent: tert-Butanol/H₂O (1:1).
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Temperature: 60°C, 12 h.
Formation of the 1,2,4-Thiadiazole Ring
Cyclocondensation of Thiosemicarbazides
The thiadiazole ring is synthesized by cyclizing a thiosemicarbazide intermediate. A novel one-pot, two-step method achieves this efficiently:
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Step 1 : React 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with ethyl isothiocyanate in ethanol under reflux (6 h).
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Step 2 : Treat the intermediate with 4N NaOH, followed by neutralization with HCl to yield 3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazole-5-amine.
Advantages over traditional methods :
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Reduced solvent consumption (ethanol/water vs. multiple organic solvents).
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Shorter reaction time (6 h vs. 24 h).
Introduction of the 4-tert-Butylbenzamide Group
Amidation of the Thiadiazole Amine
The final step involves coupling the thiadiazole-5-amine with 4-tert-butylbenzoyl chloride:
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Reagent : 4-tert-Butylbenzoyl chloride (1.2 eq) in dry DCM.
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Base : Triethylamine (2 eq) to scavenge HCl.
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Conditions : 0°C → RT, 8 h.
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Workup : Extraction with NaHCO₃, purification via silica gel chromatography (hexane/EtOAc 7:3).
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the key synthetic strategies for constructing the thiadiazole-triazole core in this compound?
The synthesis involves sequential cyclocondensation and coupling reactions. For example, the thiadiazole ring is typically formed via cyclization of thiosemicarbazide derivatives under acidic conditions, while the triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Solvents like dimethylformamide (DMF) or acetonitrile are used with controlled heating (80–100°C) to optimize yields. Catalysts such as Cu(I) salts enhance triazole formation efficiency .
Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and regiochemistry. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy validates functional groups (e.g., C=O stretch in benzamide). High-resolution MS (HRMS) is recommended for precise mass determination .
Q. How do researchers ensure purity during synthesis, and what analytical techniques are employed?
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point analysis further confirms crystallinity .
Advanced Research Questions
Q. What methodologies address low yields in the final coupling step of the thiadiazole and triazole moieties?
Low yields often arise from steric hindrance at the thiadiazole C-5 position. Strategies include:
- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
- Optimizing solvent polarity (e.g., switching from DMF to THF) to reduce side reactions.
- Employing microwave-assisted synthesis to accelerate reaction kinetics .
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?
Variability may stem from differences in assay conditions (e.g., cell lines, incubation time). Standardization steps:
- Validate compound purity via HPLC and elemental analysis.
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms.
- Perform molecular docking to correlate structural features (e.g., tert-butyl hydrophobicity) with target binding .
Q. What in silico approaches predict the compound’s pharmacokinetic properties and target selectivity?
- Pharmacokinetics: SwissADME or ADMETLab predict logP, solubility, and CYP450 interactions. The tert-butyl group may enhance metabolic stability by reducing CYP3A4 affinity .
- Target Selectivity: Molecular dynamics simulations (e.g., GROMACS) model interactions with kinases or GPCRs. The triazole-thiadiazole scaffold’s planar structure favors ATP-binding pockets in kinases .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- The 3-chloro-4-methoxyphenyl group enhances hydrophobic interactions with protein targets (e.g., tubulin).
- Replacing chlorine with fluorine reduces cytotoxicity but improves solubility.
- Methyl groups on the triazole ring increase metabolic resistance .
Methodological Considerations
- Synthesis Troubleshooting: If cyclization fails, verify reagent stoichiometry (e.g., excess NaN₃ in CuAAC) and use anhydrous solvents to prevent hydrolysis .
- Biological Assays: For enzyme inhibition studies, pre-incubate the compound with NADPH to assess redox-mediated activity shifts .
- Data Reproducibility: Archive synthetic intermediates for reproducibility audits and share raw spectral data via platforms like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
